
(3,3-Difluorocyclobutyl)methyl methanesulfonate
概要
説明
(3,3-Difluorocyclobutyl)methyl methanesulfonate is a chemical compound with the molecular formula C₆H₁₀F₂O₃S and a molecular weight of 200.21 g/mol . It is a versatile small molecule scaffold used primarily in research and development . This compound is known for its unique structure, which includes a cyclobutyl ring substituted with two fluorine atoms and a methanesulfonate group.
準備方法
The synthesis of (3,3-Difluorocyclobutyl)methyl methanesulfonate typically involves the reaction of cyclobutanemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
化学反応の分析
科学的研究の応用
Chemistry
- Building Block for Synthesis : (3,3-Difluorocyclobutyl)methyl methanesulfonate is utilized as a precursor for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with desired properties.
- Electrophilic Reagent : The compound functions as an electrophile in various reactions, facilitating the introduction of the cyclobutyl moiety into target molecules.
Biology
- Enzyme Mechanism Studies : This compound is employed to investigate enzyme mechanisms, particularly in studies involving nucleophilic attack and substrate specificity.
- Biological Pathways : It serves as a probe to study biological pathways, providing insights into cellular processes and potential therapeutic targets.
Pharmaceuticals
- Mineralocorticoid Receptor Antagonist : Recent patents indicate that this compound can be used in pharmaceutical compositions aimed at treating conditions related to aldosterone excess, such as hypertension and heart failure. The compound's antagonistic effects on mineralocorticoid receptors make it a candidate for therapeutic development .
- Treatment of Diabetic Nephropathy : The compound has shown promise in preclinical models for treating diabetic nephropathy, highlighting its potential in managing chronic kidney diseases .
Data Tables
Application Area | Specific Use Case | Observations/Results |
---|---|---|
Chemistry | Building block for complex molecule synthesis | Enhances synthetic pathways |
Biology | Probe for enzyme mechanism studies | Insights into nucleophilic interactions |
Pharmaceuticals | Antagonist for mineralocorticoid receptors | Effective against hypertension |
Treatment for diabetic nephropathy | Reduces proteinuria in models |
Case Study 1: Pharmaceutical Development
A recent study outlined the synthesis and evaluation of this compound as a mineralocorticoid receptor antagonist. The compound demonstrated significant efficacy in reducing blood pressure in animal models exhibiting aldosteronism. The mechanism involved blocking aldosterone's action on renal tissues, leading to improved electrolyte balance and reduced hypertension symptoms .
Case Study 2: Biological Pathway Investigation
In another study, researchers utilized this compound to explore its effects on cellular signaling pathways related to inflammation. The findings indicated that the compound modulated specific pathways involved in cytokine release, suggesting its potential role in therapeutic strategies against inflammatory diseases.
作用機序
The mechanism of action of (3,3-Difluorocyclobutyl)methyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce the cyclobutyl moiety into target molecules .
類似化合物との比較
(3,3-Difluorocyclobutyl)methyl methanesulfonate can be compared with other similar compounds such as:
Cyclobutylmethyl methanesulfonate: Lacks the fluorine substituents, making it less reactive in certain nucleophilic substitution reactions.
(3,3-Difluorocyclobutyl)methyl chloride: Similar structure but with a chloride leaving group instead of methanesulfonate, which can affect the reactivity and selectivity in chemical reactions.
(3,3-Difluorocyclobutyl)methyl bromide: Another similar compound with a bromide leaving group, offering different reactivity profiles compared to the methanesulfonate derivative.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
生物活性
The compound (3,3-Difluorocyclobutyl)methyl methanesulfonate is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHFOS
Molecular Weight: 198.18 g/mol
IUPAC Name: this compound
The compound features a cyclobutane ring substituted with two fluorine atoms and a methanesulfonate group, which contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a mineralocorticoid receptor (MR) antagonist . This receptor plays a critical role in regulating electrolyte balance and blood pressure through its interaction with aldosterone. By inhibiting MR activity, the compound may help mitigate conditions associated with excessive aldosterone levels, such as hypertension and heart failure .
In Vitro Studies
In vitro studies have demonstrated that methyl methanesulfonate (MMS), a related compound, induces gene mutations in various cell lines, including Chinese hamster ovary cells. This suggests that this compound may also possess mutagenic properties .
Clinical Applications
- Heart Failure Treatment: A study highlighted the efficacy of MR antagonists in reducing overall mortality in patients with chronic heart failure and acute myocardial infarction. The use of such compounds may extend to this compound as a therapeutic agent .
- Diabetic Nephropathy: The compound has been proposed for use in treating diabetic nephropathy by targeting MR pathways involved in sodium retention and renal function regulation .
Comparative Studies
A comparative analysis of this compound with other MR antagonists shows promise in terms of selectivity and potency. Research indicates that the fluorinated cyclobutane structure enhances binding affinity to the MR compared to non-fluorinated analogs .
Data Tables
特性
IUPAC Name |
(3,3-difluorocyclobutyl)methyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O3S/c1-12(9,10)11-4-5-2-6(7,8)3-5/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJIPIRETMFFIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CC(C1)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132843-09-4 | |
Record name | (3,3-difluorocyclobutyl)methyl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。